molecular formula C22H16N6O2S B2756886 N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 891135-67-4

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2756886
CAS No.: 891135-67-4
M. Wt: 428.47
InChI Key: RGNPVOBQFBZJCX-UHFFFAOYSA-N
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Description

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a triazolopyridazine core, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazones using chlorinated agents like N-Chlorosuccinimide (NCS) under mild conditions[_{{{CITATION{{{1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo4,3-a .... Subsequent steps may include aromatic nucleophilic substitution reactions to introduce the pyridine and phenyl groups[{{{CITATION{{{_2{[1,2,4]Triazolo[4,3- a ]quinoxaline: synthesis, antiviral, and ...](https://link.springer.com/article/10.1007/s00044-011-9753-7).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo4,3-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or nitro derivatives.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including antimicrobial and antiviral screenings.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anxiolytic and antiepileptic properties may be attributed to modulation of neurotransmitter systems, such as GABA receptors. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial activities.

  • Triazolopyridine derivatives: Used in pharmaceutical applications for their antibacterial, antifungal, and anti-inflammatory properties[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo4,3-a ....

Uniqueness: N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide stands out due to its unique structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for further research and development.

Biological Activity

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound based on various studies, focusing on its anti-tumor properties and mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N6O2SC_{16}H_{12}N_6O_2S. The compound features a sulfonamide group attached to a complex triazolo-pyridazine structure, which is critical for its biological activity.

Anti-Tumor Activity

Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant anti-tumor activity. Notably, compounds similar to this compound have been tested against various cancer cell lines:

Compound Cell Line IC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 22i demonstrated excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values indicating potent inhibition of cell proliferation .

The primary mechanism through which these compounds exert their anti-tumor effects appears to be the inhibition of the c-Met kinase pathway, which is crucial in cancer cell proliferation and metastasis. The compound 12e showed significant inhibitory activity against c-Met kinase with an IC50 value of 0.090μM0.090\,\mu M, comparable to Foretinib (IC50 = 0.019μM0.019\,\mu M) .

Study on c-Met Kinase Inhibition

In a study evaluating the biological activity of triazolo-pyridazine derivatives, researchers synthesized several compounds and tested their effects on c-Met overexpressed cancer cell lines (A549, MCF-7, HeLa). The study revealed that most compounds exhibited moderate cytotoxicity with significant effects on cell cycle arrest and apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that the presence of specific substituents on the pyridazine ring significantly influenced the biological activity of these compounds. For instance, halogen substitution at certain positions was found to enhance cytotoxicity against tested cancer cell lines .

Properties

IUPAC Name

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2S/c29-31(30,19-4-2-1-3-5-19)27-18-8-6-16(7-9-18)20-10-11-21-24-25-22(28(21)26-20)17-12-14-23-15-13-17/h1-15,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNPVOBQFBZJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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